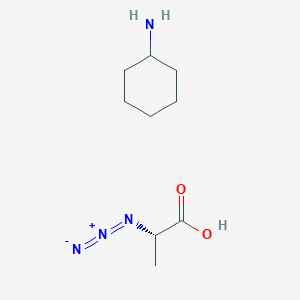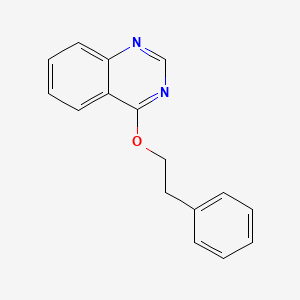
(R)-1-Benzyl-3-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Chiral Solvating Agents in NMR Spectroscopy : (S)-1-benzyl-6-methylpiperazine-2,5-dione, a closely related compound, has been identified as a potential chiral solvating agent in NMR spectroscopy. This application is particularly useful for determining the enantiomer composition of racemic α-amino acid derivatives (Črt Malavašič et al., 2008).
Spectroscopic Properties for Scientific Analysis : The compound's derivatives have been synthesized and their spectroscopic properties, such as c.d., 1H n.m.r., i.r., and u.v., have been analyzed. These properties make them useful in various chemical and biochemical research applications (M. Akiyama et al., 1989).
Anticonvulsant Properties : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, particularly in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests. This highlights its potential application in pharmacological research and drug development (J. Obniska et al., 2005).
Antiproliferative Effects in Cancer Research : Certain piperazine derivatives have shown antiproliferative effects against human chronic myelogenous leukemia. This suggests potential applications in cancer research and therapy (Antoine M. Saab et al., 2013).
Organic Chemistry and Natural Product Synthesis : Piperazine derivatives are versatile organic substrates in organic chemistry, useful in the synthesis of natural products and analogues. They exhibit reactivity conducive to addition reactions to the C–C double bond and can serve as precursors for interesting α-amino or α-keto acid derivatives (J. Liebscher et al., 1999).
Marine-Derived Actinomycete Research : Diketopiperazine derivatives, closely related to (R)-1-Benzyl-3-methylpiperazine-2,5-dione, have been isolated from marine-derived actinomycetes, exhibiting modest antiviral activity against influenza A (H1N1) virus. This indicates its potential in bioprospecting and marine biotechnology (Pei-Pei Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-1-benzyl-3-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTYWRJULQTORS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)


